(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide is a chemical compound with a unique structure that includes a cyano group and a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide typically involves the reaction of pyrazine-2-carbaldehyde with cyanoacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide involves its interaction with specific molecular targets. The cyano group and pyrazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)ethylidene: A similar compound with an ethylidene group instead of an acetamide group.
(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)propionamide: Another related compound with a propionamide group.
Uniqueness
(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyano group and a pyrazine ring makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H6N4O |
---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H6N4O/c8-3-5(7(9)12)6-4-10-1-2-11-6/h1-2,4,11H,(H2,9,12)/b6-5- |
InChI-Schlüssel |
CKSDOEFIXOLLQL-WAYWQWQTSA-N |
Isomerische SMILES |
C1=CN=C/C(=C(\C#N)/C(=O)N)/N1 |
Kanonische SMILES |
C1=CN=CC(=C(C#N)C(=O)N)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.